(5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol
Description
(5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol is a furan-derived heterocyclic compound characterized by a hydroxymethyl group at position 2 of the furan ring and a 2,4,5-trichlorophenyl substituent at position 5. The compound has been listed as a specialty chemical for research purposes but is currently discontinued in commercial catalogs .
Properties
IUPAC Name |
[5-(2,4,5-trichlorophenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3O2/c12-8-4-10(14)9(13)3-7(8)11-2-1-6(5-15)16-11/h1-4,15H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSMSHSYDACDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol typically involves the reaction of 2,4,5-trichlorophenylacetic acid with furan-2-carbaldehyde under acidic conditions to form the corresponding furan derivative. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield (5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major products include (5-(2,4,5-Trichlorophenyl)furan-2-yl)formaldehyde and (5-(2,4,5-Trichlorophenyl)furan-2-yl)carboxylic acid.
Reduction: The major product is (5-(2,4,5-Trichlorophenyl)tetrahydrofuran-2-yl)methanol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
(5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its trichlorophenyl group may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The most directly comparable compound identified is 3-Furanmethanol, 5-(4-chlorophenyl)-2-methyl (CAS 111808-94-7). Below is a detailed structural and molecular comparison:
| Compound | Substituents | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| (5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol | - 2,4,5-Trichlorophenyl (position 5) - Hydroxymethyl (position 2) |
C₁₁H₇Cl₃O₂ | 277.53* |
| 3-Furanmethanol, 5-(4-chlorophenyl)-2-methyl | - 4-Chlorophenyl (position 5) - Methyl (position 2) - Hydroxymethyl (position 3) |
C₁₂H₁₁ClO₂ | 222.67 |
Key Structural Differences :
- Chlorine Substitution: The target compound has three chlorine atoms on the phenyl ring (2,4,5-positions), whereas the analogue has a single chlorine at the 4-position.
- Functional Group Placement : The hydroxymethyl group in the target compound is at position 2, while in the analogue, it is at position 3. This positional shift may influence hydrogen-bonding interactions and molecular conformation .
Physicochemical Properties
While explicit data on melting points, solubility, or stability are absent in the evidence, inferences can be drawn:
- Steric Effects : The 2,4,5-trichlorophenyl group introduces significant steric hindrance, which may slow reaction kinetics in substitution or coupling reactions compared to the less substituted analogue .
Biological Activity
(5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties . This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The compound (5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol features a furan ring substituted with a trichlorophenyl group. This unique structure contributes to its biological activity and interaction with various biological targets.
The precise mechanism of action for (5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol is not fully elucidated. However, it is believed to interact with specific molecular targets in biological systems, potentially influencing enzyme activity or receptor binding. The presence of the trichlorophenyl group may enhance its interaction with cellular components, leading to various biological effects.
Antimicrobial Activity
Research indicates that (5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 mg/L |
| Escherichia coli | 15 mg/L |
| Bacillus subtilis | 12 mg/L |
These results suggest that the compound could be a candidate for developing new antimicrobial agents to combat resistant bacterial strains .
Anticancer Activity
The anticancer potential of (5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol has been investigated in various cancer cell lines. Notably, studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase cell cycle arrest in MCF-7 breast cancer cells.
- Induction of Apoptosis : Flow cytometric analysis revealed increased levels of pro-apoptotic proteins (e.g., p53 and Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), indicating a shift towards apoptosis .
The following table summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 4.06 | Apoptosis induction |
| HeLa | 6.25 | Microtubule polymerization inhibition |
| A549 | 8.50 | Cell cycle disruption |
Case Studies
- Study on MCF-7 Cells : A study evaluated the cytotoxicity of (5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol against MCF-7 cells using an MTT assay. The compound exhibited an IC50 value of 4.06 µM, demonstrating potent anticancer activity compared to standard chemotherapeutics .
- Apoptotic Pathway Investigation : Another investigation focused on the apoptotic pathways triggered by this compound. It was found that treatment led to significant increases in caspase activity and DNA fragmentation in treated cells, confirming its role as an apoptosis inducer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
